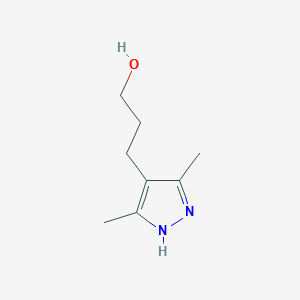

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

CAS No.: 1779428-05-5

Cat. No.: VC16499077

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779428-05-5 |

|---|---|

| Molecular Formula | C8H14N2O |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |

| Standard InChI | InChI=1S/C8H14N2O/c1-6-8(4-3-5-11)7(2)10-9-6/h11H,3-5H2,1-2H3,(H,9,10) |

| Standard InChI Key | KPSLMMMHDPNHFH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1)C)CCCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1H-pyrazole core with methyl groups at positions 3 and 5. A propyl chain substituted at position 4 terminates in a primary alcohol group. The IUPAC name, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, reflects this arrangement . Key structural features include:

-

Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient character.

-

Methyl substituents: Electron-donating groups at positions 3 and 5 that influence ring electron density and steric interactions.

-

Hydroxyl group: Enhances solubility in polar solvents and enables derivatization via esterification or etherification.

The SMILES notation (CC1=NNC(C)=C1CCCO) and InChIKey (KPSLMMMHDPNHFH-UHFFFAOYSA-N) provide unambiguous representations for database searches .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O | |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 1779428-05-5 | |

| Purity | 97% | |

| Canonical SMILES | CC1=C(C(=NN1)C)CCCO |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. One reported method involves:

-

Pyrazole ring formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

-

Alkylation: Introduction of the propyl alcohol chain using propargyl bromide or similar alkylating agents under basic conditions.

-

Purification: Column chromatography or recrystallization to achieve 97% purity, as documented by AChemBlock .

Critical parameters include temperature control (<50°C) to prevent decomposition and anhydrous conditions to minimize side reactions. The final product is characterized by NMR and mass spectrometry to verify structural integrity .

Mechanistic Insights and Biological Interactions

Pyrazole-Mediated Target Engagement

The pyrazole ring acts as a pharmacophore, enabling interactions with biological targets through:

-

Hydrogen bonding: N1 and N2 atoms coordinate with enzyme active sites, as observed in analogous ferrocene-pyrazole complexes .

-

Hydrophobic interactions: Methyl groups and the propyl chain interact with nonpolar protein pockets, enhancing binding affinity.

Preliminary studies on related compounds suggest potential inhibition of cytochrome P450 enzymes and kinases, though specific data for this derivative remain limited .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s balance of hydrophobicity and polarity makes it a promising scaffold for:

-

Enzyme inhibitors: Pyrazole derivatives are known to inhibit cyclooxygenase-2 (COX-2) and phosphodiesterases.

-

Anticancer agents: Structural analogs demonstrate pro-apoptotic activity in vitro, possibly via reactive oxygen species (ROS) generation .

Derivatives such as 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide (CAS 634884-72-3) exhibit enhanced bioactivity, underscoring the versatility of the parent compound for chemical modifications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Peaks at δ 1.95–2.10 ppm (methyl groups), δ 3.60–3.75 ppm (methylene adjacent to OH), and δ 4.50–4.65 ppm (hydroxyl proton).

-

¹³C NMR: Signals at δ 10–15 ppm (methyl carbons), δ 60–65 ppm (CH₂OH), and δ 140–150 ppm (pyrazole carbons) .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 154.21, consistent with the molecular formula C₈H₁₄N₂O .

Derivatives and Structural Analogs

Propanohydrazide Derivative

The hydrazide variant (CAS 634884-72-3) replaces the hydroxyl group with a hydrazide moiety, broadening its utility in Schiff base synthesis and metal coordination chemistry .

Ferrocene-Containing Analogs

Compounds like 5,7-dimethyl-3-ferrocenyl-2,3-dihydro-1H-pyrazolo-[1,2-a]-pyrazol-4-ium tetrafluoroborate demonstrate the adaptability of pyrazole derivatives in organometallic drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume